molecular formula C24H16O4 B309746 7-(Benzoyloxy)-2-naphthyl benzoate

7-(Benzoyloxy)-2-naphthyl benzoate

Cat. No.: B309746
M. Wt: 368.4 g/mol
InChI Key: XQRLAZQOAPLBBJ-UHFFFAOYSA-N
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Description

7-(Benzoyloxy)-2-naphthyl benzoate is a naphthyl ester derivative characterized by a benzoyloxy group at the 7-position of the naphthalene ring and a benzoate ester at the 2-position. These compounds are synthesized via benzoylation of phenolic hydroxyl groups, typically using benzoyl chloride or acid anhydrides . The 7-substituted benzoyloxy group likely enhances steric and electronic effects compared to simpler esters, influencing reactivity and applications in organic synthesis or material science.

Properties

Molecular Formula

C24H16O4

Molecular Weight

368.4 g/mol

IUPAC Name

(7-benzoyloxynaphthalen-2-yl) benzoate

InChI

InChI=1S/C24H16O4/c25-23(18-7-3-1-4-8-18)27-21-13-11-17-12-14-22(16-20(17)15-21)28-24(26)19-9-5-2-6-10-19/h1-16H

InChI Key

XQRLAZQOAPLBBJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=CC(=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=CC(=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

2-Naphthyl Benzoate

  • Structure : A single benzoate ester at the 2-position of naphthalene.
  • Synthesis : Produced via benzoylation of 2-naphthol using benzoyl chloride under basic conditions .
  • Properties : Melting point: 105–109°C; molecular weight: 248.28 g/mol; used in liquid crystals and pharmaceuticals .

Phenyl Benzoate

  • Structure : Benzoate ester attached to a phenyl group.
  • Comparison : Simpler structure with lower molecular weight (198.22 g/mol). Less steric hindrance enhances reactivity in ester hydrolysis compared to naphthyl derivatives.

7-(1-Acetoxymethylidene)Benzonorbornadiene

  • Structure: A benzonorbornadiene core with an acetoxymethylidene group at the 7-position .
  • Key Differences: Framework: Benzonorbornadiene (bicyclic) vs. naphthalene (planar aromatic).

7-(Benzoyloxy)-2-naphthyl Benzoate

Selective benzoylation of 7-hydroxy-2-naphthol using excess benzoyl chloride.

Stepwise protection/deprotection strategies to avoid over-reactivity at the 2-position.

2-Naphthyl Benzoate

  • Procedure : 2-Naphthol reacts with benzoyl chloride in NaOH/water, yielding 93% purity .
  • Mechanism: Nucleophilic acyl substitution at the phenolic oxygen .

Benzonorbornadiene Derivatives

  • Route : Benzyne cycloaddition to 6-acetoxyfulvene forms the core structure, followed by hydrolysis to generate formyl or hydroxymethyl derivatives .

Physicochemical Properties and Stability

Property This compound* 2-Naphthyl Benzoate 7-(1-Acetoxymethylidene)Benzonorbornadiene
Molecular Formula C₃₄H₂₂O₄ C₁₇H₁₂O₂ C₁₄H₁₂O₃
Molecular Weight (g/mol) ~498.54 248.28 228.24
Melting Point (°C) Not reported 105–109 Not reported
Stability Likely sensitive to hydrolysis Stable under dry conditions Hydrolyzes in acidic conditions

*Predicted based on structural analogs.

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